molecular formula C19H20FNO B1324821 3-Fluoro-4'-piperidinomethyl benzophenone CAS No. 898771-40-9

3-Fluoro-4'-piperidinomethyl benzophenone

Cat. No.: B1324821
CAS No.: 898771-40-9
M. Wt: 297.4 g/mol
InChI Key: VCUWULRGFKQHSV-UHFFFAOYSA-N
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Description

3-Fluoro-4'-piperidinomethyl benzophenone is a useful research compound. Its molecular formula is C19H20FNO and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Alzheimer’s Disease Therapy Research

Benzophenone derivatives, including those related to 3-Fluoro-4'-piperidinomethyl benzophenone, have shown promise in Alzheimer’s disease therapy. A study by Godyń et al. (2022) found that certain benzophenone derivatives exhibit affinity to histamine H3 receptor and cholinesterase inhibitory potency, which are considered potential therapeutic targets for Alzheimer’s disease.

Anti-Alzheimer's Agents Development

In another related research, Belluti et al. (2014) synthesized a library of fluorinated benzophenone analogues as multipotent agents against β-secretase and acetylcholinesterase. These compounds aim to counteract intracellular ROS formation, contributing to anti-Alzheimer’s drug development.

Water Treatment and Environmental Implications

Research on benzophenone-3 (BP-3), closely related to the compound , has been conducted to understand its environmental impact and removal techniques. For instance, Cao et al. (2021) studied the oxidation of BP-3 in water treatment using potassium permanganate. The study highlights the potential of chemical oxidation in removing BP-3 from water sources, considering its endocrine-disrupting effects.

Safety and Hazards

While specific safety and hazard data for 3-Fluoro-4’-piperidinomethyl benzophenone is not available, it’s important to handle all chemicals with care. Personal protective equipment should be worn and exposure should be avoided .

Properties

IUPAC Name

(3-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-18-6-4-5-17(13-18)19(22)16-9-7-15(8-10-16)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUWULRGFKQHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642690
Record name (3-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-40-9
Record name (3-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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